1-(Isoxazol-4-yl)ethanone
Overview
Description
1-(Isoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoxazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Isoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and various catalysts such as platinum and gold salts . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions include substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-(Isoxazol-4-yl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Isoxazole: The parent compound of 1-(Isoxazol-4-yl)ethanone, known for its wide range of biological activities.
Thiadiazole: Another five-membered heterocycle with similar biological properties.
Oxadiazole: A related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULYCJGJKAKCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CON=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609687 | |
Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83259-37-4 | |
Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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